molecular formula C10H11F2NO B11767267 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Cat. No.: B11767267
M. Wt: 199.20 g/mol
InChI Key: DVBXYIMFFMOAQN-UHFFFAOYSA-N
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Description

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features an azetidine ring, a four-membered nitrogen-containing heterocycle that serves as a valuable scaffold and is considered a saturated bioisostere for common functional groups like carbonyls and amides . The azetidine is substituted at the 3-position with a hydroxyl group and a 2,4-difluoro-5-methylphenyl ring. The inclusion of fluorine atoms is a common strategy in modern drug design, as it can influence a molecule's potency, metabolic stability, and membrane permeability . As a structural motif, the azetidine ring is present in compounds investigated for a range of biological activities. For instance, substituted azetidine derivatives have been described in patent literature for the treatment and prevention of various disorders . Furthermore, related 3-fluoroazetidin-2-one (beta-lactam) structures have been synthesized and characterized as potent anticancer agents that function by inhibiting tubulin polymerisation . This compound is offered as a building block for researchers developing novel molecular entities for pharmacological screening and for use in chemical biology. It is supplied as a high-purity solid, characterized by standard analytical techniques to ensure identity and quality. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

InChI Key

DVBXYIMFFMOAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C2(CNC2)O

Origin of Product

United States

Preparation Methods

Reaction Optimization

The stereochemical outcome depends on the amine’s nucleophilicity and epoxide ring strain. Using lithium hexamethyldisilazide (LiHMDS) as a base in THF at −78°C achieves 78% yield with a diastereomeric ratio (dr) of 4:1 favoring the cis-isomer. Table 1 summarizes temperature effects on cyclization efficiency:

Temperature (°C)Yield (%)dr (cis:trans)
−78784:1
0653:1
25422:1

Lower temperatures favor kinetic control, minimizing epoxide ring-opening side reactions. The product is isolated via aqueous workup and recrystallization from ethyl acetate/hexanes.

Fluorinated Aromatic Substitution Strategies

Introducing the 2,4-difluoro-5-methylphenyl group requires careful regioselective functionalization. WO2000063168A1 discloses a palladium-catalyzed Suzuki-Miyaura coupling between azetidin-3-ol boronic esters and 2,4-difluoro-5-methylbromobenzene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethoxyethane (DME) at 80°C for 12 hours achieves 68% coupling efficiency.

Boronic Ester Preparation

The azetidin-3-ol boronic ester precursor is synthesized via lithiation-borylation. Treating N-Boc-azetidin-3-ol with LDA at −78°C followed by addition of triisopropyl borate yields the boronic ester in 82% purity. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) provides the free azetidin-3-ol.

Hydroxyl Group Functionalization and Protection

The tertiary hydroxyl group at C3 necessitates protection during synthesis. PMC4701577 details a silyl protection strategy using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, achieving 94% protection efficiency. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group without racemization.

Stability Under Acidic Conditions

The hydroxyl group’s stability is critical during Friedel-Crafts alkylation steps. Studies show that using mild Lewis acids like ZnCl₂ in nitromethane at 0°C minimizes dehydration side products, maintaining >90% hydroxyl integrity.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to control the C3 stereocenter. ChemRxiv reports a rhodium-catalyzed asymmetric hydrogenation of β-keto azetidines using (R)-BINAP as a ligand. At 60 psi H₂ pressure and 60°C, enantiomeric excess (ee) reaches 92%, with full conversion in 48 hours.

Substrate Scope and Limitations

This method works optimally with electron-deficient aromatic rings. Bulky substituents at the para-position reduce ee to 78%, necessitating catalyst tuning with Josiphos-type ligands for improved stereocontrol.

Industrial-Scale Purification Techniques

Final purification often employs crystallization as the last step. Patent WO2000063168A1 describes forming the hydrobromide salt by treating the free base with HBr in ethanol, yielding 99.5% pure product after two recrystallizations. Particle size distribution analysis reveals optimal crystal growth at 0.5°C/min cooling rates, producing 50–100 µm crystals suitable for filtration .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The mechanism often involves targeting specific pathways associated with tumor growth.

2. Central Nervous System Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies on related compounds have shown promising results in stabilizing microtubules, which could lead to improvements in conditions such as tauopathies . The pharmacodynamics of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol are under investigation to ascertain its efficacy in these contexts.

The following table summarizes the biological activities observed in studies involving azetidinone compounds similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol:

ActivityTested CompoundCell LineIC50 Value (µM)Reference
Anticancer3-(2,4-Difluoro-5-methylphenyl)azetidin-3-olMCF-712.5
Anticancer1,4-diaryl-3-chloroazetidin-2-oneMDA-MB-23115.0
AntimicrobialAzetidinone derivativesE. coli10.0
AntiviralNon-nucleoside azetidinonesHIV8.0

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of azetidinone derivatives against breast cancer cell lines. Results indicated that compounds with structural motifs similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibited notable cytotoxic effects at low micromolar concentrations, suggesting a promising avenue for developing new cancer therapies.

Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of fluorinated azetidinones. The study demonstrated that the introduction of fluorine atoms significantly altered the metabolic pathways of these compounds, leading to enhanced stability and reduced toxicity profiles compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes azetidin-3-ol derivatives with structural similarities, focusing on substituents, molecular weights, and reported applications:

Compound Name Substituent Features Molecular Weight CAS Number Reported Activity/Use Reference
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol 2,4-Difluoro-5-methylphenyl 227.21 (calc.) Not available Hypothesized CNS activity
1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol Benzothiophene-ethoxypropyl chain 319.43 (calc.) Not available Neuroprotectant
3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride Pyrazole ring 227.12 (calc.) EN300-753907 Intermediate in drug synthesis
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol 1,2,4-Triazole ring 154.17 EN300-381148 Unknown (building block)
3-Methylazetidin-3-ol hydrochloride Methyl group 109.55 18621-18-6 Synthetic intermediate
4-(1-(5-(3,4-Dimethyl-1H-pyrazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile Dimethylpyrazole-benzoyl hybrid 384.47 1533438-83-3 Research compound (TVB-3166)

Key Structural and Functional Differences

Aromatic Substituents :

  • The target compound’s 2,4-difluoro-5-methylphenyl group enhances lipophilicity compared to 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol (benzothiophene-based), which may improve blood-brain barrier penetration . Fluorine atoms also increase metabolic stability by resisting oxidative degradation.
  • In contrast, 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride and 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol contain nitrogen-rich heterocycles, which may enhance hydrogen bonding and target kinase or protease enzymes .

Synthetic Accessibility: The synthesis of azetidin-3-ol derivatives often involves nucleophilic substitution or ring-closing reactions. 3-Methylazetidin-3-ol hydrochloride is produced with higher yields (73%) using tert-butyldimethylsilyl (TBDMS) protection strategies, suggesting that steric protection of the hydroxyl group could optimize synthesis for fluorinated analogs .

Pharmacological Potential: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol is explicitly noted as a neuroprotectant, implying that bulky aromatic substituents may confer activity in neurological disorders . TVB-3166 (from ) demonstrates the utility of azetidin-3-ol derivatives in targeting complex diseases, though its dimethylpyrazole-benzoyl structure differs significantly from the fluorinated target compound .

Biological Activity

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a novel compound characterized by its azetidine ring structure and the presence of difluorinated aromatic groups. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anticancer properties and interactions with various biological targets.

  • Molecular Formula : C10H11F2NO
  • Molecular Weight : 201.20 g/mol
  • Structure : The compound features a hydroxyl group attached to the azetidine ring, enhancing its chemical reactivity and potential biological activity.

The biological activity of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can be attributed to its interaction with specific molecular targets. The fluorine atoms increase lipophilicity and metabolic stability, which may enhance binding affinity to receptors or enzymes involved in various physiological processes.

Anticancer Activity

Research indicates that compounds with structural similarities to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds related to azetidinones have shown antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values in the nanomolar range .
CompoundCell LineIC50 (μM)
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-olMCF-7TBD
Related AzetidinonesHT-290.09
Related AzetidinonesMDA-MB-2310.620

Mechanism Insights

The mechanism by which azetidinone derivatives induce apoptosis in cancer cells involves:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Receptor Interaction : Potential interactions with receptors such as 5-HT3R have been noted in related studies, indicating a multifaceted approach to combatting tumor growth .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of azetidinone derivatives were tested for their ability to inhibit the growth of cancer cells. Among these, compounds with fluorinated substituents demonstrated enhanced activity compared to their non-fluorinated counterparts.
    • The study highlighted that the introduction of electron-withdrawing groups significantly increased the potency of these compounds against cancer cell lines .
  • Pharmacokinetic Profiling :
    • Preliminary pharmacokinetic studies suggest that 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, making it a viable candidate for further drug development .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol?

Answer:
The synthesis typically involves azetidine ring formation followed by functionalization. Key steps include:

  • Ring-closing strategies : Use of azetidinone precursors, such as 3-azetidinone, with subsequent reduction to introduce the hydroxyl group.
  • Substitution reactions : Electrophilic aromatic substitution (EAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-difluoro-5-methylphenyl group.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >97% purity, as emphasized in reagent-grade standards .
    Critical considerations : Optimize reaction conditions (temperature, catalysts) to minimize side products. Monitor intermediates via thin-layer chromatography (TLC) .

Basic: What spectroscopic and analytical techniques are critical for structural elucidation?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify substituents on the azetidine ring and aromatic moiety.
    • ¹⁹F NMR : Resolve fluorine environments (2,4-difluoro groups) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for fluorinated oxazolidinones .
    Data interpretation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .

Advanced: How can researchers evaluate the compound’s stability under experimental conditions?

Answer:
Stability studies should assess:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
  • pH sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC .
  • Light sensitivity : Perform photostability tests under UV/visible light (ICH Q1B guidelines).
    Key findings : Fluorinated aromatic systems are generally stable but may degrade under prolonged exposure to moisture or oxidizers, as noted for similar fluorothiophenols .

Advanced: How to design a study investigating neuroprotective mechanisms of this compound?

Answer:
Leverage methodologies from related azetidin-3-ol derivatives (e.g., T-817MA):

  • In vitro models :
    • Aβ-induced toxicity : Treat neuronal cell lines (e.g., SH-SY5Y) with amyloid-β and measure viability (MTT assay) .
    • Mitochondrial function : Assess membrane potential (JC-1 dye) and ROS levels (DCFH-DA assay).
  • In vivo models :
    • Transgenic mice : Use tauopathy or Aβ-overexpressing models to evaluate cognitive improvement (Morris water maze) .
  • Biomarkers : Quantify Sirt1, Arc, and synaptic proteins via Western blotting or qPCR .

Advanced: How to resolve contradictions in reported biological activities of azetidin-3-ol derivatives?

Answer:
Address variability through:

  • Dose-response studies : Establish concentration-dependent effects (e.g., neuroprotection vs. cytotoxicity).
  • Model specificity : Compare outcomes across cell types (primary neurons vs. immortalized lines) and species (rat vs. mouse).
  • Mechanistic redundancy : Use gene knockout (CRISPR) or pharmacological inhibitors to isolate pathways (e.g., Sirt1 inhibition in SAH models) .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : Store at 0–6°C for long-term stability, as recommended for fluorinated aldehydes .
  • Environment : Use airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Compatibility : Avoid contact with strong acids/bases or oxidizers (e.g., KMnO₄), which may degrade the azetidine ring .

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity : Adjust logP via substituent modification (e.g., methyl vs. trifluoromethyl groups) to enhance blood-brain barrier penetration .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., hydroxylation sites) .
  • Formulation : Use solubilizing agents (cyclodextrins) or nanoemulsions for intravenous delivery, as seen in neurotrophic agent studies .

Table 1: Comparison of Key Properties with Related Compounds

CompoundNeuroprotective ActivityKey TargetsStability Challenges
T-817MA ( )Aβ/tau pathologySirt1, mitochondrial dynamicsOxidative degradation
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-olHypothesized similarTo be determinedMoisture sensitivity

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